1-(benzylsulfonyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]piperidine-4-carboxamide
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Overview
Description
N-[4-Chloro-3-(trifluoromethyl)phenyl]-1-phenylmethanesulfonylpiperidine-4-carboxamide is a complex organic compound known for its significant applications in medicinal chemistry. This compound features a piperidine ring substituted with a phenylmethanesulfonyl group and a carboxamide group, along with a 4-chloro-3-(trifluoromethyl)phenyl moiety. Its unique structure imparts specific chemical properties that make it valuable in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-Chloro-3-(trifluoromethyl)phenyl]-1-phenylmethanesulfonylpiperidine-4-carboxamide typically involves multiple steps. One common route starts with the preparation of the 4-chloro-3-(trifluoromethyl)phenyl isocyanate intermediate. This intermediate is then reacted with a piperidine derivative under controlled conditions to form the desired compound. The reaction conditions often include the use of non-chlorinated organic solvents and temperatures ranging from 20°C to 60°C .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[4-Chloro-3-(trifluoromethyl)phenyl]-1-phenylmethanesulfonylpiperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-[4-Chloro-3-(trifluoromethyl)phenyl]-1-phenylmethanesulfonylpiperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used in the development of analgesic agents due to its potential to modulate pain pathways.
Biological Studies: It is employed in studies investigating the role of specific receptors and enzymes in biological processes.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as a building block in pharmaceutical manufacturing.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as receptors and enzymes. For instance, it may activate histone acetyltransferase activity, leading to alterations in chromatin structure and gene expression . This mechanism is crucial in understanding its potential therapeutic applications and effects on cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-(trifluoromethyl)phenyl isocyanate: Shares the trifluoromethyl and chloro substituents but differs in its functional groups.
4-[4-Chloro-3-(trifluoromethyl)phenyl]-4-piperidinol: Similar piperidine structure but with different substituents.
Uniqueness
N-[4-Chloro-3-(trifluoromethyl)phenyl]-1-phenylmethanesulfonylpiperidine-4-carboxamide is unique due to its combination of a piperidine ring with a phenylmethanesulfonyl group and a carboxamide group. This unique structure imparts specific chemical properties and biological activities that distinguish it from other similar compounds .
Properties
Molecular Formula |
C20H20ClF3N2O3S |
---|---|
Molecular Weight |
460.9 g/mol |
IUPAC Name |
1-benzylsulfonyl-N-[4-chloro-3-(trifluoromethyl)phenyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C20H20ClF3N2O3S/c21-18-7-6-16(12-17(18)20(22,23)24)25-19(27)15-8-10-26(11-9-15)30(28,29)13-14-4-2-1-3-5-14/h1-7,12,15H,8-11,13H2,(H,25,27) |
InChI Key |
LXCHWTZPZZGFPP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)S(=O)(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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